molecular formula C28H21NO4 B1334023 Fmoc-3-amino-4'-carboxybiphenyl CAS No. 215248-47-8

Fmoc-3-amino-4'-carboxybiphenyl

Cat. No.: B1334023
CAS No.: 215248-47-8
M. Wt: 435.5 g/mol
InChI Key: BRWVHUOSIVZTIW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Fmoc-3-amino-4’-carboxybiphenyl is primarily used in the field of proteomics research . Its main targets are amino acids in peptide chains . The compound plays a crucial role in the protection of these amino acids during peptide synthesis .

Mode of Action

The compound operates by protecting the amino group of amino acids during peptide synthesis . This is achieved through the introduction of the Fmoc group by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The primary biochemical pathway involved is peptide synthesis . The Fmoc group allows for the efficient synthesis of peptides, including ones of significant size and complexity . This makes it a valuable resource for research in the post-genomic world .

Result of Action

The result of the action of Fmoc-3-amino-4’-carboxybiphenyl is the successful synthesis of peptides with protected amino groups . This allows for the creation of complex peptides without unwanted side reactions .

Action Environment

The action of Fmoc-3-amino-4’-carboxybiphenyl is influenced by various environmental factors. For instance, the compound is stable when stored at 0-8°C . Additionally, the efficiency of the Fmoc group’s removal can be influenced by the concentration of the base used, with a 20% solution of piperidine in N,N-dimethylformamide (DMF) typically used .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-3-amino-4’-carboxybiphenyl typically involves the coupling of free diaminobenzoic acid with Fmoc-amino acids. This one-step method yields pure products in 40-94% without any purification step other than precipitation . The reaction conditions are relatively mild, and the process does not require extensive purification, making it efficient for laboratory-scale synthesis.

Industrial Production Methods

While specific industrial production methods for Fmoc-3-amino-4’-carboxybiphenyl are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Fmoc-3-amino-4’-carboxybiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Fmoc group yields the free amine, which can then undergo further functionalization.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-3-amino-4-nitrobenzylamine: Similar in structure but contains a nitro group instead of a carboxyl group.

    Fmoc-3-amino-4-methylbiphenyl: Contains a methyl group instead of a carboxyl group.

Uniqueness

Fmoc-3-amino-4’-carboxybiphenyl is unique due to the presence of both an amino group and a carboxyl group on the biphenyl scaffold. This allows for versatile functionalization and makes it particularly useful in peptide synthesis .

Properties

IUPAC Name

4-[3-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21NO4/c30-27(31)19-14-12-18(13-15-19)20-6-5-7-21(16-20)29-28(32)33-17-26-24-10-3-1-8-22(24)23-9-2-4-11-25(23)26/h1-16,26H,17H2,(H,29,32)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWVHUOSIVZTIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC(=C4)C5=CC=C(C=C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373306
Record name Fmoc-3-amino-4'-carboxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215248-47-8
Record name Fmoc-3-amino-4'-carboxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dissolve 3′-aminobiphenyl-4-carboxylic acid (Preparation B, Step 3) (1.07 g, 5 mmol) and Na2CO3 (1.33 g, 12.5 mmol ) in H2O-dioxane (2:1, 45 mL), and cool the solution to ˜3° C. Add Fmoc-Cl (1.3 g) in dioxane (10 ml); stir at ice bath temperature for 3 hours, allow to warm to room temperature and stir for another 4 hours. Pour into ice water and acidify with aqueous HCl. Extract with EtOAc. Dry extracts over MgSO4, and strip solvent in vacuo. Recrystallize residue from CH3CN to give the title compound. HPLC Retention Time, 22.6 minutes (condition (b)).
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

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